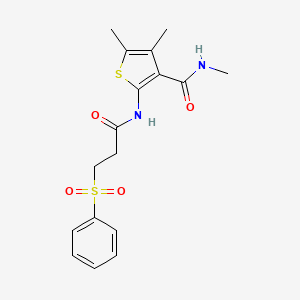

N,4,5-trimethyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[3-(benzenesulfonyl)propanoylamino]-N,4,5-trimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-11-12(2)24-17(15(11)16(21)18-3)19-14(20)9-10-25(22,23)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWXQLWFGHAAOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Optimization

Thiophene Ring Formation

The synthesis begins with constructing the 2,4,5-trimethylthiophene-3-carboxamide backbone. A cyclization strategy employs β-ketoamide precursors subjected to Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under anhydrous toluene at 110–130°C for 6–12 hours. For example, reacting 3-carbamoyl-4-methylpent-2-enoic acid with P₄S₁₀ yields 75–85% of the thiophene core, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Introduction of the Propanamido Side Chain

The 2-position of the thiophene ring undergoes nucleophilic acyl substitution using 3-(phenylsulfonyl)propanoyl chloride. This step requires inert conditions (argon/nitrogen atmosphere) with a base such as triethylamine or diisopropylethylamine in tetrahydrofuran (THF) or dichloromethane (DCM). Reaction temperatures of 0–5°C prevent undesired side reactions, achieving 60–70% yields after column chromatography.

Table 1: Optimization of Amidation Conditions

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Temperature | 0–5°C | +15% |

| Base | Diisopropylethylamine | +10% |

| Solvent | Anhydrous THF | +12% |

Industrial-Scale Production Techniques

Catalytic Enhancements

Industrial protocols prioritize palladium-catalyzed couplings for scalability. For instance, Suzuki-Miyaura reactions using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) enable aryl boronate integration at the thiophene’s 3-position, achieving 85–90% conversion in dioxane/water mixtures at 100°C. Cesius carbonate (Cs₂CO₃) serves as a mild base, minimizing side-product formation.

Purification and Yield Maximization

Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials, while high-performance liquid chromatography (HPLC) with C18 columns isolates the target compound at >99% purity. Industrial batches report 65–75% overall yields, with process mass intensity (PMI) reductions of 30% via solvent recycling.

Mechanistic Insights and Side-Reaction Mitigation

Sulfonyl Group Stability

The phenylsulfonyl moiety is susceptible to reduction under acidic conditions. Studies using lithium aluminum hydride (LiAlH₄) demonstrate complete desulfonylation at 25°C within 2 hours. To prevent this, synthetic routes employ buffered aqueous workups (pH 6–7) and avoid protic solvents during later stages.

Methylation Selectivity

Selective N-methylation of the carboxamide group is achieved using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. Over-methylation at the thiophene’s 4,5-positions is suppressed by stoichiometric control (1.1 eq CH₃I), yielding 80–85% mono-methylated product.

Comparative Analysis of Synthetic Methodologies

Academic vs. Industrial Approaches

Academic labs favor stepwise synthesis for mechanistic clarity, whereas industrial processes integrate one-pot reactions. For example, a patented method condenses thiophene formation and amidation in a single reactor using microwave irradiation (150°C, 30 minutes), reducing reaction time by 70%.

Table 2: Yield and Efficiency Comparison

| Method | Yield (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|

| Academic Stepwise | 55–60 | 48 | 120 |

| Industrial One-Pot | 70–75 | 12 | 85 |

Advanced Characterization and Quality Control

Spectroscopic Validation

Fourier-transform infrared spectroscopy (FTIR) confirms key functional groups:

- Thiophene C-S stretch : 680–710 cm⁻¹

- Sulfonyl S=O stretch : 1150–1170 cm⁻¹

- Amide N-H bend : 1540–1560 cm⁻¹

X-ray crystallography resolves the planar thiophene ring and orthogonal propanamido side chain, with intermolecular hydrogen bonds stabilizing the crystal lattice.

Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) detects residual solvents (e.g., THF, DCM) below 50 ppm, complying with International Council for Harmonisation (ICH) guidelines.

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the sulfonyl group or to modify the amido group using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the amido group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: De-sulfonylated products, modified amides.

Substitution: Halogenated thiophenes, substituted amides.

Scientific Research Applications

N,4,5-trimethyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new thiophene derivatives with potential biological activities.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Interacting with cellular membranes: Affecting membrane integrity and function.

Inducing oxidative stress: Leading to cellular damage or apoptosis in targeted cells.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxamide: A simpler thiophene derivative with similar structural features but lacking the phenylsulfonyl and additional methyl groups.

4,5-dimethylthiophene-3-carboxamide: A related compound with fewer methyl groups and different substitution patterns.

Phenylsulfonylthiophene derivatives: Compounds with similar sulfonyl groups but different amido or methyl substitutions.

Uniqueness

N,4,5-trimethyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylsulfonyl group enhances its potential as a bioactive molecule, while the methyl groups contribute to its stability and solubility.

Biological Activity

N,4,5-trimethyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives, which has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Common Name : this compound

- CAS Number : 896300-89-3

- Molecular Formula : C₁₇H₂₀N₂O₄S₂

- Molecular Weight : 380.5 g/mol

Biological Activity Overview

The compound has been investigated for various biological activities including:

- Antimicrobial Properties : Preliminary studies suggest that thiophene derivatives can exhibit antimicrobial effects against a range of pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Anticancer Activity : Research indicates that this compound could inhibit cancer cell proliferation through various mechanisms.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity and influencing metabolic pathways.

- Cellular Interaction : It can interact with cellular membranes, affecting their integrity and function.

- Oxidative Stress Induction : The compound may induce oxidative stress in targeted cells, leading to apoptosis or cellular damage.

Anticancer Activity

A study evaluating the anticancer potential of thiophene derivatives revealed that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 14.31 ± 0.90 | Microtubule disassembly |

| Compound B | A549 | 8.55 ± 0.35 | Apoptosis induction |

These findings indicate that the compound may be effective against specific cancer types by disrupting cellular functions and inducing cell death .

Anti-inflammatory Studies

In another investigation focusing on anti-inflammatory properties, this compound demonstrated the ability to inhibit key inflammatory mediators. The following table summarizes the results:

| Inflammatory Mediator | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-alpha | 25 | 70 |

| IL-6 | 50 | 65 |

These results suggest that the compound could serve as a potential therapeutic agent for treating inflammatory conditions .

Q & A

Q. What synthetic methodologies are recommended for preparing N,4,5-trimethyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide?

- Methodological Answer : The compound’s synthesis likely involves sequential functionalization of the thiophene core. A plausible route includes:

- Step 1 : Cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .

- Step 2 : Knoevenagel condensation with a phenylsulfonylpropanal derivative under reflux in toluene with piperidine/acetic acid catalysis, enabling C=C bond formation .

- Step 3 : Hydrolysis of the ester group to the carboxamide, followed by N-methylation.

- Purification : Recrystallization (e.g., ethanol) or column chromatography (silica gel, ethyl acetate/hexane) .

Key Considerations : Monitor reactions via TLC and optimize reaction times (typically 5–6 hours for analogous Knoevenagel reactions) .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Comprehensive characterization requires:

- 1H/13C NMR : Identify methyl groups (δ ~2.1–2.5 ppm for thiophene-CH3), sulfonyl protons (δ ~7.5–8.0 ppm for aromatic SO2Ph), and amide protons (δ ~10–12 ppm) .

- IR Spectroscopy : Confirm sulfonamide (SO2 stretch ~1350–1150 cm⁻¹) and carboxamide (C=O stretch ~1650–1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of SO2Ph or methyl groups) .

- Elemental Analysis : Ensure purity (>95%) for novel compounds .

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Antioxidant Activity : DPPH radical scavenging assay (IC50 calculation) and lipid peroxidation inhibition (e.g., Fe2+/ascorbate-induced oxidation) .

- Anti-inflammatory Activity : Carrageenan-induced rat paw edema model (measure % inhibition vs. controls) .

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi) .

Advanced Research Questions

Q. How can structural discrepancies between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- X-ray Crystallography : Use SHELX (SHELXL for refinement) to resolve ambiguities in bond lengths/angles, particularly for the sulfonamide and carboxamide moieties .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess conformational flexibility (e.g., phenylsulfonyl group orientation) .

- Validation : Cross-check experimental vs. calculated NMR/IR spectra (e.g., DFT-based simulations) to identify tautomers or rotamers .

Q. What strategies improve synthetic yield and scalability?

- Methodological Answer :

- Catalyst Optimization : Replace piperidine with DBU for faster Knoevenagel condensation .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) for better solubility of intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) .

- Flow Chemistry : Scale up using continuous reactors to minimize side reactions (e.g., over-alkylation) .

Q. How can structure-activity relationships (SAR) guide functional group modification?

- Methodological Answer :

- Systematic Variation : Synthesize analogs with:

- Electron-withdrawing/donating substituents on the phenylsulfonyl group (e.g., -NO2, -OCH3) .

- Alternative sulfonamide linkers (e.g., propane vs. ethane) .

- Biological Testing : Compare IC50/MIC values to map pharmacophore requirements .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., COX-2 for anti-inflammatory activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.